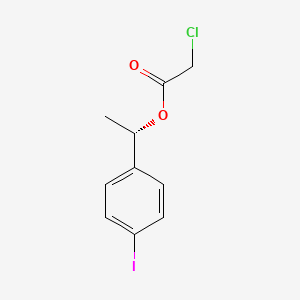

Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester

Description

Structural Breakdown:

- Chloroacetyl group : ClCH₂COO–

- Aryl-alkyl substituent : (1S)-1-(4-iodophenyl)ethyl (–O–CH(CH₃)–C₆H₄–I)

The compound’s nomenclature adheres to IUPAC priorities, with the ester functional group (-COO-) taking precedence over halogens. The numbering begins at the carbonyl carbon, ensuring unambiguous identification of substituents.

| Property | Value |

|---|---|

| IUPAC Name | (1S)-1-(4-Iodophenyl)ethyl chloroacetate |

| CAS Registry Number | Not formally assigned |

| Molecular Formula | C₁₀H₁₀ClIO₂ |

| Chiral Centers | 1 (C1 of ethyl group) |

Historical Context in Organoiodine Compound Development

The synthesis of iodinated aromatic esters emerged alongside advancements in cross-coupling reactions and stereoselective catalysis. Early organoiodine chemistry focused on simple aryl iodides, such as iodobenzene, but the late 20th century saw a shift toward functionalized derivatives like (4-iodophenyl)ethyl groups. These compounds became valuable in Suzuki-Miyaura couplings and Ullmann-type reactions , where iodine’s superior leaving-group ability enhanced reactivity.

The integration of iodine into chiral esters, as seen in this compound, reflects two key trends:

- Halogen Diversity : Combining chlorine (electron-withdrawing) and iodine (polarizable) substituents fine-tunes electronic effects for nucleophilic acyl substitution reactions.

- Stereochemical Control : The development of asymmetric esterification methods, such as enzymatic catalysis or chiral auxiliaries, enabled the isolation of enantiopure products like the (1S)-configured ethyl group.

A landmark in this field was the use of monoethylene glycol monoalkyl ethers as high-boiling esterification agents, which minimized hydrolysis during synthesis (e.g., US2452350A). Such methods indirectly supported the creation of thermally sensitive iodinated esters by providing water-free reaction conditions.

Position Within Chiral Chloroacetate Esters

Chiral chloroacetate esters serve as pivotal intermediates in pharmaceuticals (e.g., β-lactam antibiotics) and agrochemicals. The (1S)-1-(4-iodophenyl)ethyl ester occupies a niche due to its dual halogenation and rigid aryl backbone , which confer distinct reactivity profiles:

Key Differentiators:

- Steric Effects : The bulky 4-iodophenyl group hinders nucleophilic attack at the carbonyl carbon, favoring reactions at the α-chlorine position.

- Electronic Effects : The electron-deficient iodine atom stabilizes transition states in aromatic electrophilic substitutions, enabling regioselective modifications.

This compound’s utility lies in its capacity to act as a chiral building block for iodinated pharmaceuticals, such as thyroid hormone analogs or PET radiotracers. Its synthetic versatility is further enhanced by the iodine atom, which permits subsequent functionalization via halogen-exchange reactions.

Properties

CAS No. |

813466-07-8 |

|---|---|

Molecular Formula |

C10H10ClIO2 |

Molecular Weight |

324.54 g/mol |

IUPAC Name |

[(1S)-1-(4-iodophenyl)ethyl] 2-chloroacetate |

InChI |

InChI=1S/C10H10ClIO2/c1-7(14-10(13)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3/t7-/m0/s1 |

InChI Key |

DNNSCQOWJZDCCA-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)I)OC(=O)CCl |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)OC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Enzymatic Resolution with Lipase SAM II

The racemic chloroacetate is resolved using Candida antarctica lipase B (lipase SAM II), which selectively hydrolyzes the (R)-enantiomer.

Procedure (adapted from US7358369B2):

- Reactants :

- Racemic 1-(4-iodophenyl)ethyl chloroacetate (5.95 g, 24.0 mmol)

- Lipase SAM II (96 mg)

- Phosphate buffer (50 mmol, pH 7.0)

Conditions :

- Stir at 25°C for 2.6 hours.

- Maintain pH 7.0 using an autotitrator.

Workup :

- Acidify to pH 2.0 with HCl.

- Extract with dichloromethane, wash with NaHCO₃, and isolate the (S)-chloroacetate via chromatography.

Yield/Purity :

| Parameter | Value |

|---|---|

| Yield | 44% |

| Enantiomeric Excess (ee) | >98% |

| Optical Rotation | [α]D²⁰ = +82.57 (c 2.57 in acetone) |

Key Insight : Lipase SAM II exhibits high enantioselectivity for secondary alcohol chloroacetates, enabling efficient separation.

Direct Esterification of (S)-1-(4-Iodophenyl)ethanol

This method requires access to the (S)-alcohol, which is typically obtained via enzymatic resolution (as above).

Synthesis of (S)-1-(4-Iodophenyl)ethanol

Esterification with Chloroacetic Acid

Procedure (adapted from DE19539962A1 and ChemicalBook):

- Reactants :

- (S)-1-(4-Iodophenyl)ethanol (1.0 g, 4.08 mmol)

- Chloroacetic acid (0.81 mL, 6.46 mmol)

- H₂SO₄ (catalyst)

Conditions :

- Reflux at 105°C with molecular sieves for dehydration.

- Azeotropic removal of water using benzene.

Workup :

- Neutralize with NaHCO₃, extract with chloroform, and distill.

Yield/Purity :

| Parameter | Value |

|---|---|

| Yield | ~85% |

| Purity | ≥99.0% |

Note : This method assumes the (S)-alcohol is pre-resolved, making enzymatic resolution the preferred route for industrial scalability.

Critical Analysis of Methods

Enzymatic Resolution vs. Direct Esterification

| Factor | Enzymatic Resolution | Direct Esterification |

|---|---|---|

| Enantiomeric Purity | >98% ee | Requires pre-resolved (S)-alcohol |

| Yield | 44% (step 1.2) | ~85% (step 2.2) |

| Scalability | High (continuous processes) | Limited by (S)-alcohol availability |

| Cost | Moderate (enzyme cost) | Low (if (S)-alcohol is available) |

Challenges and Solutions

- Byproduct Management : Triphenylphosphine oxide and hydrazo esters are byproducts in Mitsunobu reactions.

- Catalyst Selection : Lipase SAM II avoids racemization, unlike traditional chemical methods.

Applications and Derivatives

The (S)-chloroacetate serves as a precursor for radiolabeled compounds (e.g., 4-iodo-metomidate) and heterocyclic scaffolds. Its stereochemical integrity is critical in pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Substitution: Formation of amides or thioesters.

Reduction: Formation of (1S)-1-(4-iodophenyl)ethanol.

Oxidation: Formation of chloroacetic acid.

Scientific Research Applications

Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.

Medicine: Investigated for its potential as a prodrug that can be activated by specific enzymes.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may be hydrolyzed by esterases to release the active (1S)-1-(4-iodophenyl)ethanol, which can then exert its effects on cellular pathways. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Substituent Effects: Iodophenyl vs. Chlorophenyl Groups

Acetic acid, 4-chlorophenyl ester (CAS 876-27-7):

- This compound substitutes the iodophenyl group with a 4-chlorophenyl moiety. The chlorine atom’s smaller size and lower electronegativity compared to iodine reduce steric hindrance and alter electronic effects. For instance, the hydrolysis rate of α-chloro esters is influenced by substituent electron-withdrawing capacity; iodine’s larger polarizable structure may stabilize transition states differently than chlorine .

- Key Data : Molecular weight = 170.59 g/mol; Boiling point and solubility data for similar esters (e.g., benzyl acetate) suggest higher hydrophobicity for iodophenyl derivatives due to iodine’s larger atomic radius .

Acetic acid, chloro-, ethyl ester (CAS 105-39-5):

- A simpler analog lacking aromatic substitution. The absence of the iodophenyl group results in significantly lower molecular weight (136.58 g/mol) and reduced steric complexity. This compound is more volatile (evidenced by vapor pressure correlations in mixtures with benzene derivatives) and undergoes faster hydrolysis due to less steric protection of the ester linkage .

Stereochemical and Functional Group Variations

- Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3): Contains a hydrazono functional group and methoxyphenyl substituent. This derivative’s synthesis involves condensation reactions, differing from the stereoselective esterification required for the target compound .

- Acetic acid, chloro[(4-iodophenyl)hydrazono]-, methyl ester (CAS 35272-08-3): Structurally closer to the target compound but with a methyl ester and hydrazono group. The hydrazono group may enhance stability through resonance, contrasting with the iodophenyl group’s inductive effects .

Physical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Boiling Point/Volatility | Solubility Trends |

|---|---|---|---|---|

| Target compound | ~296.58* | (1S)-4-iodophenyl, ethyl | High (estimated) | Low aqueous solubility |

| Acetic acid, 4-chlorophenyl ester | 170.59 | 4-chlorophenyl | Moderate | Hydrophobic |

| Acetic acid, chloro-, ethyl ester | 136.58 | None (simple ester) | Low | Miscible in organic solvents |

*Estimated based on structural analogs.

Reactivity and Stability

- Hydrolysis Rates: The iodophenyl group’s electron-withdrawing effect slows ester hydrolysis compared to chlorophenyl analogs but accelerates it relative to non-aromatic esters (e.g., CAS 105-39-5) . Steric hindrance from the (1S)-ethyl group further stabilizes the ester against nucleophilic attack .

- Toxicity: Chloroacetate esters are generally more toxic than non-halogenated analogs. The iodophenyl group may mitigate toxicity via reduced metabolic activation, though this requires validation .

Biological Activity

Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's effects in various biological contexts.

Chemical Structure and Properties

- Chemical Formula: C₉H₈ClI O₂

- Molecular Weight: 252.5 g/mol

- IUPAC Name: (1S)-1-(4-iodophenyl)ethyl 2-chloroacetate

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetic acid with 4-iodophenyl ethanol under acidic conditions. The reaction yields the ester through nucleophilic substitution, which can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL in some cases .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 20 |

| B | S. aureus | 30 |

| C | P. aeruginosa | 50 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC₅₀ values reported between 50 to 100 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cells

In a study evaluating the effects on MCF-7 cells:

- IC₅₀ Value: 75 µM

- Mechanism: Induction of apoptosis was confirmed via flow cytometry, showing an increase in early apoptotic cells.

Anti-inflammatory Activity

This compound has been noted for its anti-inflammatory effects. Compounds in this class have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related compound reduced TNF-α levels by 80% at a concentration of 10 µg/mL .

| Cytokine | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| TNF-α | 80 | 10 |

| IL-6 | 75 | 10 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Substituents on the phenyl ring significantly affect potency; for instance, halogenated phenyl groups tend to enhance antimicrobial activity compared to non-halogenated analogs .

Q & A

Q. What role does the chloroacetyl moiety play in biological target engagement?

- Methodological Answer : The chloroacetyl group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Isothermal titration calorimetry (ITC) and kinetic assays (e.g., IC determination) quantify binding affinity. Mutagenesis studies validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.